4-Ethoxy-1,2-dimethoxybenzene

Übersicht

Beschreibung

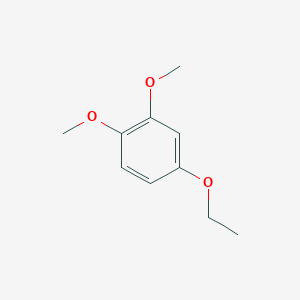

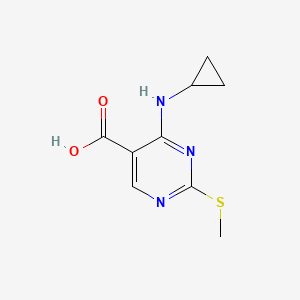

“4-Ethoxy-1,2-dimethoxybenzene” is an organic compound. It is also known by other names such as “3,4-Dimethoxystyrene”, “1,2-Dimethoxy-4-vinylbenzene”, “4-Ethenyl-1,2-dimethoxybenzene”, and "4-Vinyl-1,2-dimethoxybenzene" . It is derived from benzene, which is a hydrocarbon with a six-membered ring .

Synthesis Analysis

The synthesis of benzene derivatives like “4-Ethoxy-1,2-dimethoxybenzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “4-Ethoxy-1,2-dimethoxybenzene” consists of a benzene ring with two methoxy groups and one ethoxy group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

Benzene and its derivatives can undergo various types of reactions, including substitution, addition, and oxidation . The most common type is electrophilic substitution . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Wissenschaftliche Forschungsanwendungen

Thermochemical Properties and Molecular Structure

4-Ethoxy-1,2-dimethoxybenzene, as a derivative of methoxyphenols and dimethoxybenzenes, has been studied for its thermochemical properties and molecular structure. Research has shown that these compounds form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Studies have been conducted to measure thermodynamic properties such as vapor pressure, vaporization enthalpies, and fusion enthalpies. These findings are crucial for understanding the behavior of these compounds under different physical conditions and their potential applications in various fields, including material science and pharmaceuticals (Varfolomeev et al., 2010).

Role in Lignin Ozonolysis

The ozonolysis of lignin models, including 1,2-dimethoxybenzene, has been investigated to understand the degradation of lignin in aqueous solutions. This research is significant for understanding the chemical processes involved in lignin breakdown, which is a key aspect of biomass conversion and biofuel production. The study provides insights into the hydroxylation products and the role of hydroxyl radicals and other intermediates in the reaction process (Mvula et al., 2009).

Application in Non-aqueous Redox Flow Batteries

In the field of energy storage, 1,4-dimethoxybenzene derivatives, closely related to 4-Ethoxy-1,2-dimethoxybenzene, have been identified as potential catholyte materials for non-aqueous redox flow batteries. These compounds exhibit high open-circuit potentials and excellent electrochemical reversibility. Research in this area focuses on improving the chemical stability of these materials in their oxidized form, which is vital for the development of efficient and durable energy storage systems (Zhang et al., 2017).

Electrochemistry and Energy Storage Applications

4-Ethoxy-1,2-dimethoxybenzene and related compounds have been explored in the context of electrochemistry, specifically in applications related to energy storage. One study focused on a dimethoxybenzene derivative as a redox shuttle for overcharge protection in lithium-ion batteries. This research is critical for enhancing the safety and efficiency of rechargeable lithium batteries, which are integral to a wide range of electronic devices and electric vehicles (Feng et al., 2007).

Agricultural Applications

The derivatives of dimethoxybenzene, including 4-Ethoxy-1,2-dimethoxybenzene, have been studied for their potential applications in agriculture. Research has shown that certain methoxyphenols and dimethoxybenzenes can act as attractants for specific pests like the northern corn root worm. Understanding these chemical interactions is crucial for developing effective and environmentally friendly pest control strategies (McGovern & Ladd, 1988).

Molecular Structure Analysis

Studies on the molecular structure of dimethoxybenzenes have been conducted using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies provide a deeper understanding of the conformational properties of these molecules, which is essential for their application in various fields, including materials science, pharmaceuticals, and chemical synthesis (Dorofeeva et al., 2009).

Eigenschaften

IUPAC Name |

4-ethoxy-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBMHJHUPHFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613716 | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1,2-dimethoxybenzene | |

CAS RN |

41827-16-1 | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41827-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)